2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide
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Overview
Description
2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide is a complex organic compound that features both an indole moiety and an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the 1-methyl group.
Amidation: The alkylated indole is reacted with an acyl chloride or anhydride to form the corresponding amide.
Amino Alcohol Formation: The final step involves the reaction of the amide with 2-hydroxyethyl(methyl)amine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.
Reduction: Reduction of the amide group results in the formation of amines.
Substitution: Electrophilic substitution on the indole ring can produce various substituted indoles.
Scientific Research Applications
2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives.
Mechanism of Action
The mechanism of action of 2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, which could explain potential effects on mood and cognition. The amino alcohol structure may also interact with other biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-hydroxyethyl(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-2-yl)ethyl]acetamide
- 2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-5-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide lies in its specific substitution pattern on the indole ring and the presence of the amino alcohol moiety. This combination of structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-N-[2-(1-methylindol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(9-10-20)12-16(21)17-8-7-13-11-19(2)15-6-4-3-5-14(13)15/h3-6,11,20H,7-10,12H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKOSVZHRFOFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CN(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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